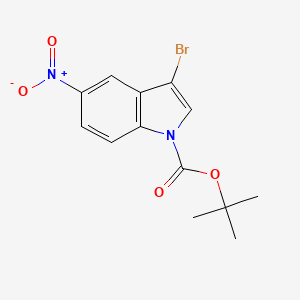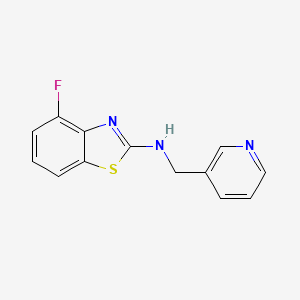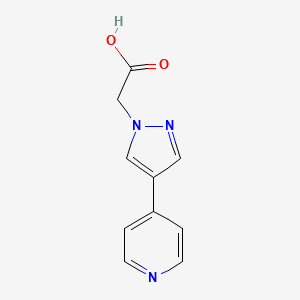
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid
Overview
Description
“(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles and their derivatives are synthesized using a variety of methods . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a new series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core were synthesized by Mehta et al. and screened for their antimicrobial, antifungal activities .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazole derivatives have been reported to possess a wide range of biological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds have been reported to exhibit potent antileishmanial and antimalarial activities. These activities are often studied through in vitro assays and molecular simulation studies to understand their binding affinities and mechanisms of action .
Pharmacological Effects
Compounds with a pyrazole moiety are associated with a range of pharmacological effects, including antipyretic (fever-reducing), analgesic (pain-relieving), antimicrobial, anti-inflammatory, anticancer, and antitubercular properties .
Synthesis and Characterization
The synthesis process of pyrazole derivatives is an important area of research. The characterization of these compounds often involves techniques such as elemental microanalysis, FTIR, and NMR .
Molecular Simulation Studies
Molecular simulation studies are conducted to justify the pharmacological activities of pyrazole-bearing compounds. These studies help in identifying desirable fitting patterns in target sites characterized by lower binding free energies .
Biological Properties
Pyrazole derivatives are studied for their biological properties, which include their roles as antimicrobial and antibiofilm agents. These properties are significant for developing new treatments for infections .
Safety and Hazards
Future Directions
The future directions for research on “(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in different areas such as technology, medicine, and agriculture .
properties
IUPAC Name |
2-(4-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-13-6-9(5-12-13)8-1-3-11-4-2-8/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYMJBECSSALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)
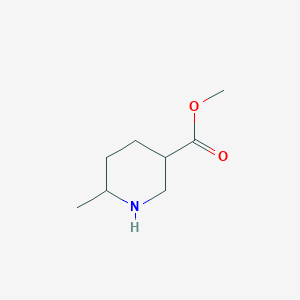
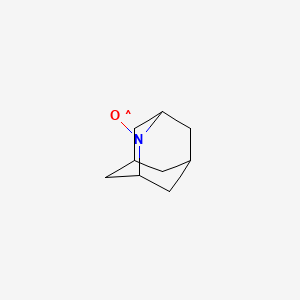
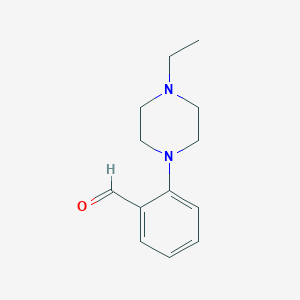
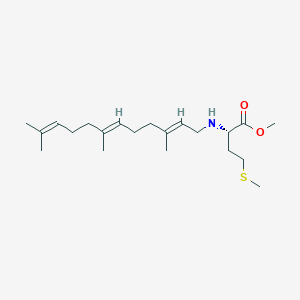
![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)
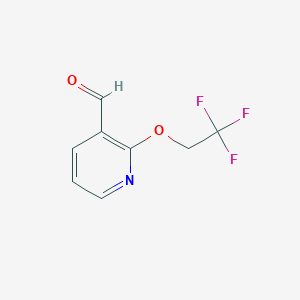
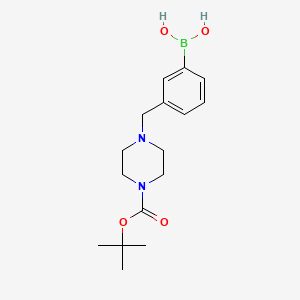
![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)


